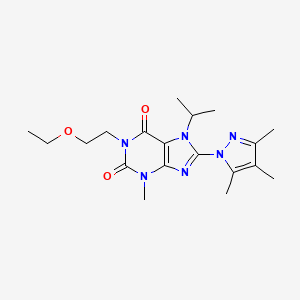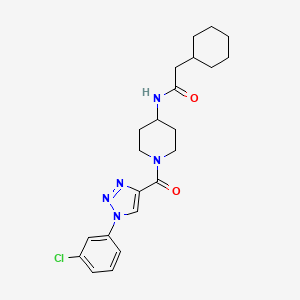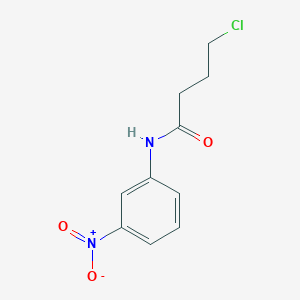![molecular formula C12H7Cl2N3O B2804347 2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol CAS No. 339028-17-0](/img/structure/B2804347.png)
2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is an important synthon in the development of new drugs .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine derivatives have shown promising results in antimicrobial evaluations, particularly for their antibacterial and antifungal activities. This indicates their potential as effective agents in combating various microbial infections (Ladani et al., 2009).
Corrosion Inhibition
Imidazo[4,5-b]pyridine derivatives, such as those studied in the context of mild steel corrosion inhibition, have demonstrated high inhibition performance. Their application in protecting metals from corrosion, particularly in acidic environments, is a significant area of research, combining chemical and electrochemical methodologies (Saady et al., 2021).
Anti-HIV Activity
The synthesis and study of various imidazo[4,5-b]pyridine derivatives have revealed their potential in anti-HIV activities. Specific compounds within this class have shown reproducible in vitro anti-HIV activity, suggesting their potential use in the treatment or management of HIV (Chimirri et al., 1994).
Anticholinesterase Potential
Certain imidazo[1,2-a]pyridine-based derivatives have been identified as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurological conditions such as Alzheimer's disease. This suggests their potential application in treating or managing neurodegenerative diseases (Kwong et al., 2019).
Synthesis and Characterization
The synthesis of various imidazo[4,5-b]pyridine derivatives and their characterization through methods like IR, NMR, and mass spectrometry has been a key area of research. This fundamental research lays the groundwork for understanding the properties and potential applications of these compounds (Bhuva et al., 2015).
Eco-friendly Synthesis Methods
Research has also focused on developing eco-friendly and facile methodologies for synthesizing imidazo[4,5-b]pyridine derivatives. These methods emphasize the use of aqueous mediums and air oxidation, contributing to more environmentally sustainable chemical synthesis (Kale et al., 2009).
Anticancer Potential
Imidazo[4,5-b]pyridines have been explored as potential anticancer agents. Some compounds in this category have demonstrated the ability to inhibit mitosis, suggesting their potential use in cancer therapy (Temple et al., 1987).
Antituberculotic Activity
Some derivatives of imidazo[4,5-b]pyridine have been tested for their antituberculotic activity. The exploration of these compounds in the treatment of tuberculosis highlights the diverse pharmaceutical potential of this chemical class (Bukowski & Janowiec, 1996).
Propiedades
IUPAC Name |
2-(2,4-dichlorophenyl)-1-hydroxyimidazo[4,5-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O/c13-7-3-4-8(9(14)6-7)12-16-11-10(17(12)18)2-1-5-15-11/h1-6,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFIHXNALHEXSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666605 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2804265.png)
![N-[4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)phenyl]-2-furamide](/img/structure/B2804266.png)




![4-tert-butyl-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2804277.png)


![5-[(3,4-Dimethoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one](/img/structure/B2804283.png)
![[2-(4-Ethylanilino)-2-oxoethyl] 4-methylbenzoate](/img/structure/B2804284.png)
![Methyl 4-[[2-[2-[2-[(4-methoxy-4-oxobutyl)amino]-2-oxoethoxy]phenoxy]acetyl]amino]butanoate](/img/structure/B2804285.png)
![2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2804286.png)
![4-Methoxy-3-[(pyridin-4-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2804287.png)